alpha-Dihydroartemisinin
Übersicht
Beschreibung
Alpha-Dihydroartemisinin (DHA) is the active metabolite of the artemisinin derivative artesunate, which is widely used in the treatment of malaria. DHA is known for its potent antimalarial activity and is a subject of interest for the development of new antimalarial drugs. The compound has been studied for its pharmacokinetics, including its metabolic pathways, protein binding, and the ratio of its alpha and beta anomers in vivo .
Synthesis Analysis
The synthesis of alpha-Dihydroartemisinin derivatives has been explored to enhance antimalarial efficacy and increase plasma half-life compared to existing artemisinin derivatives. A series of diastereomeric dihydroartemisinin alpha-alkylbenzylic ethers were synthesized using artelinic acid as a model molecule. The synthesis aimed to increase the lipophilicity of the molecule and decrease the rate of oxidative dealkylation. The most active compounds in this series demonstrated significantly better inhibitory activity against Plasmodium falciparum than the parent compounds, with variations in activity observed based on the size of the substituent groups and the presence of electron-withdrawing functions .
Molecular Structure Analysis
The molecular structure of DHA plays a crucial role in its antimalarial activity. The presence of a small methyl group at the alpha-methylene group resulted in weaker activity compared to compounds with larger carbethoxyalkyl substituents. This indicates that both lipophilicity and steric effects are important for the antimalarial activity of these compounds. Additionally, the presence of electron-withdrawing groups like NO2 can substantially increase antimalarial activity. The stereochemistry of the molecule is also significant, with S-diastereomers generally being more potent than the corresponding R-isomers .
Chemical Reactions Analysis
DHA undergoes glucuronidation as a major metabolic pathway in humans. The formation of alpha-DHA-beta-glucuronide (alpha-DHA-G) is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT1A9 and UGT2B7. This glucuronidation process is significant as it facilitates the excretion of DHA. Additionally, a tetrahydrofuran isomer of alpha-DHA-G was identified, which appears to be partly a product of nonenzymic reactions occurring in urine and can be formed from alpha-DHA-G by iron-mediated isomerization .
Physical and Chemical Properties Analysis
DHA is highly protein-bound in vivo, with approximately 93% of the drug being protein-bound in patients with malaria. The in vivo ratio of alpha-DHA to beta-DHA has been determined, showing a preferential existence of the alpha-DHA anomer. This stereochemical preference may be valuable in understanding the mechanisms of DHA's action and toxicity, as well as in the synthesis of new trioxane antimalarials. The ratio of alpha-DHA to beta-DHA and the degree of protein binding can influence the pharmacokinetics and pharmacodynamics of the drug .
Wissenschaftliche Forschungsanwendungen
-
Cancer Treatment
- Field : Oncology .
- Application : DHA has been globally recognized for its efficacy in inhibiting malignant tumor growth . It causes severe oxidative stress by inducing excessive reactive oxygen species production . DHA also kills tumor cells by inducing programmed cell death, blocking cell cycle and enhancing anti-tumor immunity .
- Methods : DHA is administered to patients, where it acts on the cancer cells. The exact dosage and administration method may vary depending on the specific type of cancer and the patient’s condition .
- Results : Studies have shown that DHA has powerful anti-tumor effects by inhibiting cancer cell proliferation in vitro and in vivo .
-
Inflammatory Diseases Treatment
- Field : Immunology .
- Application : DHA has been found to inhibit inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .
- Methods : DHA is administered to patients suffering from inflammatory diseases. The exact dosage and administration method may vary depending on the specific disease and the patient’s condition .
- Results : Studies have shown that DHA can significantly reduce inflammation in patients suffering from various inflammatory diseases .
-
Malaria Treatment
- Field : Infectious Diseases .
- Application : DHA is widely used in the clinical treatment of malaria due to its 100% efficiency against malaria parasites and low toxicity .
- Methods : DHA is administered to patients suffering from malaria. The exact dosage and administration method may vary depending on the specific type of malaria and the patient’s condition .
- Results : DHA has been globally recognized for its efficacy and safety in the clinical treatment of malaria for decades .
-
Neuroinflammation Treatment
- Field : Neurology .
- Application : DHA has been found to have anti-neuroinflammatory effects .
- Methods : DHA is administered to patients suffering from neuroinflammation. The exact dosage and administration method may vary depending on the specific condition and the patient’s condition .
- Results : Studies have shown that DHA can significantly reduce neuroinflammation in patients .
-
Cancer-Related Fatigue (CRF) Treatment
- Field : Oncology .
- Application : DHA has been found to have potential in not only treating cancer, but also reducing CRF levels in cancer patients .
- Methods : DHA is administered to patients suffering from CRF. The exact dosage and administration method may vary depending on the specific condition and the patient’s condition .
- Results : Studies have shown that DHA can significantly reduce CRF in cancer patients .
-
Chemotherapy Side Effects Treatment
- Field : Oncology .
- Application : DHA has been found to have potential in enhancing the anti-tumor activity of chemotherapy drugs while decreasing the potency of its adverse effects .
- Methods : DHA is administered to patients undergoing chemotherapy. The exact dosage and administration method may vary depending on the specific condition and the patient’s condition .
- Results : Studies have shown that DHA can significantly reduce the side effects of chemotherapy in patients .
-
Treatment of Parasitic Diseases
- Field : Parasitology .
- Application : DHA has been found to have therapeutic effects on parasites . It enhances the ability of the immune system to resist parasites, such as malaria parasites and toxoplasma gondii .
- Methods : DHA is administered to patients suffering from parasitic diseases. The exact dosage and administration method may vary depending on the specific disease and the patient’s condition .
- Results : Studies have shown that DHA can significantly reduce parasitic infections in patients .
-
Treatment of Skin Diseases
- Field : Dermatology .
- Application : DHA has been found to have therapeutic effects on skin diseases .
- Methods : DHA is administered to patients suffering from skin diseases. The exact dosage and administration method may vary depending on the specific disease and the patient’s condition .
- Results : Studies have shown that DHA can significantly reduce symptoms in patients suffering from various skin diseases .
-
Treatment of Diabetic Complications
- Field : Endocrinology .
- Application : DHA has been found to have potential therapeutic effects on diabetic complications, including diabetic kidney disease, cognitive impairment, diabetic retinopathy, and diabetic cardiovascular disease .
- Methods : DHA is administered to patients suffering from diabetic complications. The exact dosage and administration method may vary depending on the specific complication and the patient’s condition .
- Results : Studies have shown that DHA can significantly reduce symptoms in patients suffering from various diabetic complications .
Safety And Hazards
Eigenschaften
IUPAC Name |
(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDCWCLMFKKGEE-KDTBHNEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045962 | |
Record name | alpha-Dihydroartemisinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Dihydroartemisinin | |
CAS RN |
81496-81-3, 71939-50-9 | |
Record name | α-Dihydroartemisinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81496-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Artenimol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081496813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Dihydroartemisinin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10S,12R,12aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.242 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-DIHYDROARTEMISININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0UIV26ABX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.